![molecular formula C22H21N3O5S B2855242 N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-86-9](/img/no-structure.png)
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Quinazolinone derivatives, including complex structures related to the query compound, are synthesized through various chemical reactions involving key precursors like anthranilamide. These synthetic pathways often explore the reactivity of different substituents to produce novel compounds with potential biological activities (Chern et al., 1988).
Antimicrobial and Antifungal Activities
- Some quinazolinone derivatives have been evaluated for their antimicrobial and antifungal properties. The research has identified compounds exhibiting significant activity against a range of bacteria and fungi, highlighting the potential of quinazolinone-based compounds in developing new antimicrobial agents (Fawzy et al., 2012).
Anticancer Properties
- Quinazolinone derivatives are also investigated for their anticancer properties. Studies have focused on synthesizing compounds with enhanced cytotoxicity against various cancer cell lines, offering insights into the design of novel anticancer drugs (Nowak et al., 2015).
Antiviral Activities
- The antiviral potential of quinazolinone derivatives against respiratory and biodefense viruses has been explored. Novel synthesized compounds have shown efficacy in inhibiting the replication of avian influenza and other viruses, suggesting a promising avenue for antiviral drug development (Selvam et al., 2007).
Analgesic and Anti-inflammatory Activities
- Research on quinazolinone derivatives linked to 1,3,4-oxadiazole has investigated their analgesic and anti-inflammatory activities. Certain compounds have demonstrated potent activity, underscoring the therapeutic potential of quinazolinone-based molecules in pain and inflammation management (Dewangan et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the reaction of 2-(oxolan-2-ylmethyl)aniline with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-(oxolan-2-ylmethyl)aniline", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Benzoyl chloride", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-(oxolan-2-ylmethyl)aniline is reacted with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde in the presence of sodium borohydride to form the corresponding imine.", "Step 2: The imine is then reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then acetylated with acetic anhydride to form the corresponding N-acetyl amine.", "Step 4: The N-acetyl amine is then reacted with benzoyl chloride in the presence of N,N-dimethylformamide to form the corresponding benzamide.", "Step 5: The benzamide is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 6: The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Step 7: The free base is then dissolved in methanol and ethyl acetate, and the resulting solution is washed with water to remove impurities.", "Step 8: The solvent is then evaporated to obtain the final product, N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide." ] } | |
CAS番号 |
688055-86-9 |
分子式 |
C22H21N3O5S |
分子量 |
439.49 |
IUPAC名 |
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C22H21N3O5S/c26-20(23-10-15-2-1-7-28-15)14-5-3-13(4-6-14)11-25-21(27)16-8-18-19(30-12-29-18)9-17(16)24-22(25)31/h3-6,8-9,15H,1-2,7,10-12H2,(H,23,26)(H,24,31) |
InChIキー |
ADZFDKVJIVVHHE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



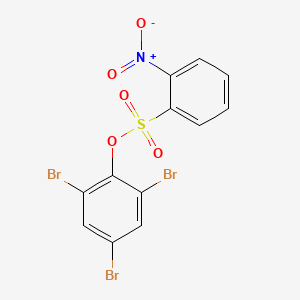
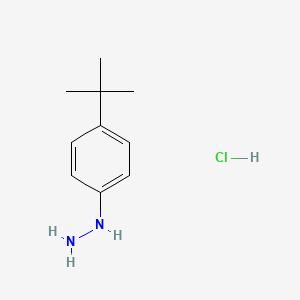
![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)
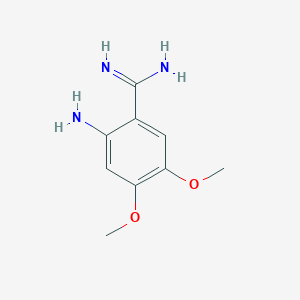

![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate](/img/structure/B2855169.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2855171.png)
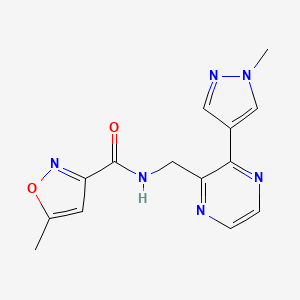
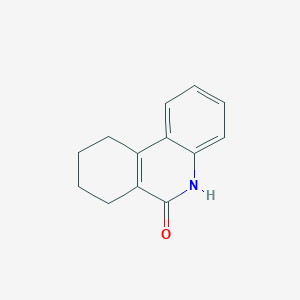
![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)
![(2R,3As,5R,6aS)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2855181.png)